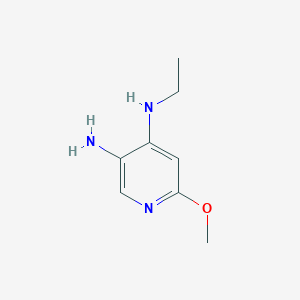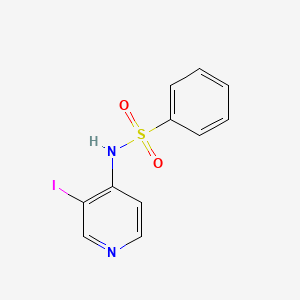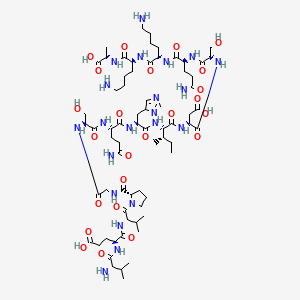
Triammonium arsenate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triammonium arsenate is an inorganic compound with the chemical formula (NH₄)₃AsO₄. It is a salt composed of ammonium ions and arsenate ions. This compound is known for its solubility in water and its use in various industrial and scientific applications. Like other arsenic compounds, it is classified as a carcinogen and must be handled with care.
Preparation Methods
Synthetic Routes and Reaction Conditions: Triammonium arsenate is typically prepared by reacting a concentrated solution of arsenic acid (H₃AsO₄) with ammonia (NH₃). The reaction results in the precipitation of colorless crystals of the trihydrate form of this compound. The reaction can be represented as follows:
H3AsO4+3NH3→(NH4)3AsO4
Industrial Production Methods: In industrial settings, the production of this compound involves the careful control of reaction conditions to ensure high purity and yield. The process generally includes:
- Dissolving arsenic acid in water to form a concentrated solution.
- Gradually adding ammonia to the solution while maintaining a controlled temperature.
- Allowing the solution to cool, leading to the crystallization of this compound.
- Filtering and drying the crystals to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Triammonium arsenate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form arsenic pentoxide (As₂O₅).
Reduction: It can be reduced to form arsenic trioxide (As₂O₃) or elemental arsenic (As).
Substitution: It can participate in substitution reactions where the arsenate ion is replaced by other anions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used.
Reduction: Reducing agents like hydrogen gas (H₂) or sodium borohydride (NaBH₄) are employed.
Substitution: Reactions with acids or other salts can lead to the formation of different arsenate compounds.
Major Products Formed:
Oxidation: Arsenic pentoxide (As₂O₅)
Reduction: Arsenic trioxide (As₂O₃), elemental arsenic (As)
Substitution: Various arsenate salts depending on the substituting anion
Scientific Research Applications
Triammonium arsenate has several applications in scientific research, including:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of certain ions.
Biology: Studied for its effects on biological systems, particularly its toxicity and carcinogenic properties.
Medicine: Investigated for its potential use in cancer treatment, although its toxicity limits its therapeutic applications.
Industry: Utilized in the production of other arsenic compounds and as a preservative in some industrial processes.
Mechanism of Action
The mechanism of action of triammonium arsenate involves its interaction with cellular components, leading to toxic effects. The arsenate ion can mimic phosphate ions and interfere with cellular processes such as ATP production and DNA synthesis. This disruption can lead to cell death and has been exploited in certain cancer treatments. the high toxicity of arsenic compounds necessitates careful handling and limited use in therapeutic applications.
Comparison with Similar Compounds
- Ammonium arsenate (NH₄)₃AsO₄
- Diammonium arsenate (NH₄)₂HAsO₄
- Ammonium dihydrogen arsenate NH₄H₂AsO₄
Comparison: Triammonium arsenate is unique in its composition, containing three ammonium ions per arsenate ion. This distinguishes it from diammonium arsenate and ammonium dihydrogen arsenate, which have fewer ammonium ions. The higher ammonium content can influence its solubility and reactivity. Additionally, this compound’s specific preparation methods and applications set it apart from other arsenate compounds.
Properties
CAS No. |
24719-13-9 |
|---|---|
Molecular Formula |
AsH12N3O4 |
Molecular Weight |
193.04 g/mol |
IUPAC Name |
arsoric acid;azane |
InChI |
InChI=1S/AsH3O4.3H3N/c2-1(3,4)5;;;/h(H3,2,3,4,5);3*1H3 |
InChI Key |
SNSGFXVMSAYXTC-UHFFFAOYSA-N |
SMILES |
[NH4+].[NH4+].[NH4+].[O-][As](=O)([O-])[O-] |
Canonical SMILES |
N.N.N.O[As](=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


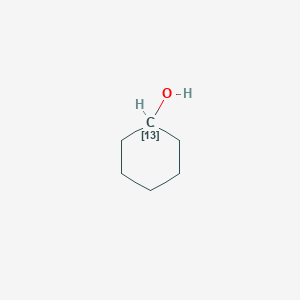
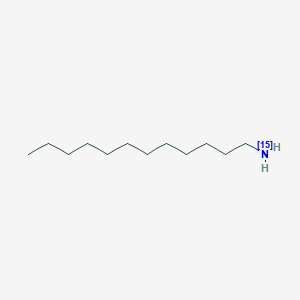
![2,3,4,7-tetrahydro-[1,4]dioxepino[2,3-c]pyrrole](/img/structure/B1627288.png)
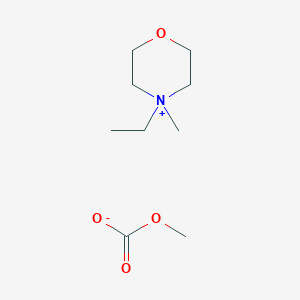

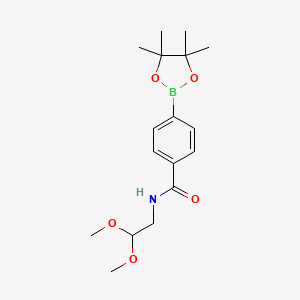

![2-(3-Fluoro-phenoxymethyl)-[1,3]dioxolane](/img/structure/B1627293.png)
![3-Methyl-N-[(pyridin-3-yl)methyl]-1,2-thiazol-5-amine](/img/structure/B1627296.png)
![2-(2-Bromo-phenoxymethyl)-[1,3]dioxolane](/img/structure/B1627297.png)
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-S-[(thiophen-2-yl)methyl]-L-cysteine](/img/structure/B1627299.png)
